

2-Bromo-5-iodopyridin-4-amine molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-5-iodopyridin-4-amine**

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An In-Depth Technical Guide to **2-Bromo-5-iodopyridin-4-amine**: A Strategic Building Block in Modern Drug Discovery

Abstract

2-Bromo-5-iodopyridin-4-amine is a halogenated heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. Its strategic arrangement of an amino group, a bromine atom, and an iodine atom on a pyridine core imparts a unique combination of reactivity and structural utility. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a reasoned synthesis protocol, and its critical applications as a versatile building block in drug discovery. Particular emphasis is placed on its role in constructing complex molecular architectures, such as kinase inhibitors, through selective cross-coupling reactions. Detailed experimental protocols for characterization and synthetic application are provided for researchers, scientists, and drug development professionals.

Introduction to 2-Bromo-5-iodopyridin-4-amine

The pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutic agents.^[1] The introduction of multiple, distinct halogen atoms onto this scaffold, as seen in **2-Bromo-5-iodopyridin-4-amine**, creates a powerful synthetic intermediate. The strategic positioning of bromine and iodine provides multiple reactive sites that can be functionalized selectively, enabling a wide array of synthetic transformations.^[2]

This molecule is particularly valuable for medicinal chemists aiming to synthesize complex pharmaceutical intermediates with high purity and yield.^[2] Its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in metal-catalyzed cross-coupling reactions, allowing for a stepwise and controlled assembly of target molecules.^[3] This capability is crucial for developing targeted therapies where subtle molecular modifications can lead to significant changes in biological activity and efficacy.^[2]

Molecular Structure and Physicochemical Properties

2-Bromo-5-iodopyridin-4-amine is a disubstituted halopyridine with an amino group that significantly influences the electronic properties of the ring. The precise arrangement of these functional groups dictates its reactivity and potential as a pharmaceutical building block.

Key Identifiers and Properties:

Property	Value	Source(s)
IUPAC Name	2-Bromo-5-iodopyridin-4-amine	[4]
Synonym(s)	4-Amino-2-bromo-5-iodopyridine	[4]
CAS Number	1300750-78-0	[4] [5] [6]
Molecular Formula	C ₅ H ₄ BrIN ₂	[4]
Molecular Weight	298.91 g/mol	[4] [6]
MDL Number	MFCD27959281	[5]
Physical Form	Solid	[7]
Hydrogen Bond Donors	1 (from the -NH ₂ group)	[8]
Hydrogen Bond Acceptors	2 (from the two Nitrogen atoms)	[8]

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of **2-Bromo-5-iodopyridin-4-amine**. Based on its structure and data from analogous compounds, the following spectroscopic signatures are expected.[9][10]

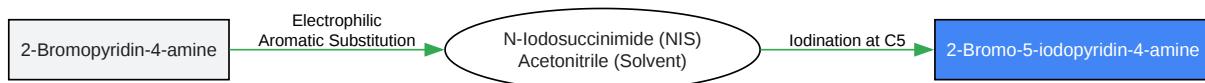
- ^1H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The amino group protons would likely appear as a broad singlet.
- ^{13}C NMR: The carbon NMR spectrum should display five signals for the five carbon atoms of the pyridine ring, with chemical shifts influenced by the attached bromo, iodo, and amino substituents.
- Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak $[\text{M}]^+$ due to the presence of bromine (isotopes ^{79}Br and ^{81}Br). The exact mass would confirm the elemental composition.
- Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for N-H stretching of the amine group (typically around $3300\text{-}3500\text{ cm}^{-1}$), as well as C=C and C=N ring stretching vibrations in the $1400\text{-}1600\text{ cm}^{-1}$ region.[10]

Synthesis and Mechanistic Rationale

The synthesis of **2-Bromo-5-iodopyridin-4-amine** can be approached from commercially available pyridines. A logical pathway involves the sequential halogenation of a suitable aminopyridine precursor. The order of halogenation is critical and is dictated by the directing effects of the substituents on the pyridine ring. The amino group is a strong activating ortho-, para-director.

A plausible synthesis starts with 2-bromopyridin-4-amine. The amino group at position 4 and the bromo group at position 2 will direct the incoming electrophile (iodine) to position 5.

Proposed Synthesis Workflow



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Caption: Proposed synthetic workflow for **2-Bromo-5-iodopyridin-4-amine**.

Detailed Synthesis Protocol

This protocol is a representative method adapted from procedures for similar halogenated pyridines.[9][11]

- Preparation: To a solution of 2-bromopyridin-4-amine (1 equivalent) in acetonitrile (10 volumes), add N-iodosuccinimide (NIS) (1.1 equivalents) portion-wise at room temperature.
- Reaction: Stir the resulting mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.
- Purification: Dissolve the crude residue in a suitable solvent like ethyl acetate. Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash.
- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting solid by column chromatography on silica gel to afford the final product, **2-Bromo-5-iodopyridin-4-amine**.

Mechanistic Justification

- Choice of Reagents: N-iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent, which is preferable for activated systems like aminopyridines to avoid over-reaction or harsh conditions. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.
- Regioselectivity: The powerful activating and ortho, para-directing effect of the C4-amino group strongly directs the incoming electrophile (I^+ from NIS) to the ortho positions (C3 and C5). Position C5 is sterically more accessible and electronically favored, leading to selective iodination at this site.

Applications in Drug Discovery & Development

The primary value of **2-Bromo-5-iodopyridin-4-amine** in drug discovery stems from its capacity to serve as a versatile scaffold for building complex molecules through selective cross-coupling reactions.^{[3][12]}

Differential Reactivity in Cross-Coupling Reactions

The C-I bond is inherently weaker and more susceptible to oxidative addition to palladium(0) catalysts than the C-Br bond.^[3] This differential reactivity is the cornerstone of its synthetic utility, allowing for a stepwise functionalization strategy:

- Selective functionalization at C5: Reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination can be performed selectively at the iodo-substituted position under milder conditions.
- Subsequent functionalization at C2: The bromo-substituted position remains available for a second, different cross-coupling reaction under more forcing conditions, enabling the construction of highly complex and diverse molecular libraries.

Workflow for Kinase Inhibitor Synthesis

The aminopyridine motif is a well-established scaffold for developing kinase inhibitors, as it often interacts with the hinge region of the kinase ATP-binding site.^[1] This building block is ideal for creating libraries of potential inhibitors.



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Caption: Stepwise functionalization of **2-Bromo-5-iodopyridin-4-amine**.

This stepwise approach allows medicinal chemists to systematically explore the structure-activity relationship (SAR) by varying the substituents at both the C5 and C2 positions, accelerating the optimization of lead compounds for improved potency and selectivity.^[13]

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis

This protocol outlines a general procedure for the characterization of the title compound by NMR spectroscopy.[\[10\]](#)

- Sample Preparation: Accurately weigh 5-10 mg of the solid compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Use a standard pulse program and ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or APT) to obtain phase information for CH, CH₂, and CH₃ groups, which aids in signal assignment.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
- Interpretation: Integrate the ¹H NMR signals to determine proton ratios. Assign peaks based on their chemical shifts, coupling patterns, and comparison to predicted values or data from similar structures.

Protocol 2: Representative Suzuki Cross-Coupling at the C5-Iodo Position

This protocol demonstrates the selective functionalization of the more reactive C-I bond.

- Reagent Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine **2-Bromo-5-iodopyridin-4-amine** (1 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as sodium carbonate (2.0 eq.).

- Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio).
- Reaction: Heat the mixture to 80-90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
- Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to isolate the C5-arylated product.

Safety and Handling

2-Bromo-5-iodopyridin-4-amine is an irritant and should be handled with appropriate safety precautions.

GHS Hazard Information:[5]

Pictogram	Signal Word	Hazard Statements
GHS07	Warning	H315: Causes skin irritation.
H319: Causes serious eye irritation.		
H335: May cause respiratory irritation.		

- Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust.[14] Avoid contact with skin, eyes, and clothing.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16]
- Storage: Store in a tightly closed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[15]

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

Conclusion

2-Bromo-5-iodopyridin-4-amine stands out as a high-value, strategic intermediate for organic synthesis and medicinal chemistry. Its well-defined structure, characterized by differential halogen reactivity, provides a reliable and versatile platform for the efficient construction of complex molecular targets. The ability to perform selective, stepwise functionalization is particularly advantageous in drug discovery programs, where it facilitates the rapid generation of diverse chemical libraries for lead identification and optimization. As the demand for novel and highly specific therapeutic agents continues to grow, the utility of sophisticated building blocks like **2-Bromo-5-iodopyridin-4-amine** will undoubtedly expand.

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- To cite this document: BenchChem. [2-Bromo-5-iodopyridin-4-amine molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2462494#2-bromo-5-iodopyridin-4-amine-molecular-structure]

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